methyl [(4Z)-4-{1-[(3,3-diphenylpropyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate
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Overview
Description
Methyl [(4Z)-4-{1-[(3,3-diphenylpropyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound with a unique structure that includes a pyrazole ring, a phenyl group, and a diphenylpropylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(4Z)-4-{1-[(3,3-diphenylpropyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-diphenylpropylamine with an α,β-unsaturated ketone, followed by cyclization to form the pyrazole ring. The final step involves esterification to introduce the acetate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of high-throughput reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl [(4Z)-4-{1-[(3,3-diphenylpropyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl [(4Z)-4-{1-[(3,3-diphenylpropyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl [(4Z)-4-{1-[(3,3-diphenylpropyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl [(4Z)-4-{1-[(2,3-dimethoxyphenyl)amino]ethylidene}-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate
- Methyl [(4Z)-4-{1-[(1,3-benzodioxol-5-ylmethyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate
Uniqueness
Methyl [(4Z)-4-{1-[(3,3-diphenylpropyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate is unique due to its specific structural features, such as the presence of the diphenylpropylamine moiety and the pyrazole ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C29H29N3O3 |
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Molecular Weight |
467.6 g/mol |
IUPAC Name |
methyl 2-[4-[N-(3,3-diphenylpropyl)-C-methylcarbonimidoyl]-3-oxo-2-phenyl-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C29H29N3O3/c1-21(30-19-18-25(22-12-6-3-7-13-22)23-14-8-4-9-15-23)28-26(20-27(33)35-2)31-32(29(28)34)24-16-10-5-11-17-24/h3-17,25,31H,18-20H2,1-2H3 |
InChI Key |
CNMHADUYLNQSMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCC(C1=CC=CC=C1)C2=CC=CC=C2)C3=C(NN(C3=O)C4=CC=CC=C4)CC(=O)OC |
Origin of Product |
United States |
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